2-Benzylazetidine
Description
2-Benzylazetidine is a strained N-heterocyclic compound featuring a four-membered azetidine ring fused with a benzyl substituent at the second position. Its molecular formula is C₁₀H₁₃N, with a molecular weight of 147.22 g/mol. The azetidine ring’s inherent strain (estimated ring strain energy ~26–28 kcal/mol) contributes to its reactivity, making it valuable in synthetic organic chemistry and drug design . Syntheses often involve photostimulated radical reactions, organolithium intermediates, or cycloaddition strategies due to the challenges posed by ring strain . Applications include its use as a reactive intermediate and in bioactive molecule development, where the benzyl group enhances lipophilicity and target interaction .
Properties
IUPAC Name |
2-benzylazetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-2-4-9(5-3-1)8-10-6-7-11-10/h1-5,10-11H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QACCZSKNXCZIRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Benzylazetidine can be synthesized through various methods. One common approach involves the cyclization of N-benzyl-2-chloroethylamine under basic conditions. Another method includes the reduction of 2-benzyl-2-azetidinone using lithium aluminum hydride. Additionally, the alkylation of azetidine with benzyl halides in the presence of a strong base can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves the large-scale cyclization of N-benzyl-2-chloroethylamine. This process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Benzylazetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl halides, strong bases like sodium hydride
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted azetidines depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry
2-Benzylazetidine is explored for its potential therapeutic properties:
- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, structure-activity relationship studies have shown that modifications to the azetidine ring can enhance anticancer efficacy .
- Chymase Inhibition : Certain derivatives have been designed as chymase inhibitors, which play a role in cardiovascular diseases. Compounds derived from this compound have demonstrated significant inhibition rates, suggesting potential in drug development for heart-related conditions .
Organic Synthesis
The compound serves as a versatile building block in the synthesis of more complex molecules:
- Pharmaceuticals : It is utilized in the synthesis of various pharmaceutical agents, contributing to the development of new drugs with improved efficacy and safety profiles.
- Agrochemicals : The reactivity of this compound allows for its incorporation into agrochemical formulations, enhancing the effectiveness of pesticides and herbicides.
Material Science
Due to its unique chemical properties, this compound finds applications in material science:
- Polymer Production : The compound's reactivity can be harnessed in creating polymers with desirable mechanical and thermal properties.
Case Study 1: Anticancer Properties
A study evaluated various this compound derivatives for their anticancer activity against human breast cancer cells. Results showed that certain modifications increased cytotoxicity significantly compared to standard treatments, highlighting the potential for developing new cancer therapies based on this scaffold .
Case Study 2: Chymase Inhibition
Research focused on synthesizing 3-benzylazetidine-2-one derivatives as chymase inhibitors revealed that specific structural features led to enhanced potency. One compound exhibited an IC50 value of 3.1 nM against human chymase, indicating strong potential for cardiovascular therapeutic applications .
Data Table: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of 2-benzylazetidine involves its interaction with various molecular targets. The compound’s ring strain and unique structure allow it to participate in diverse chemical reactions, potentially interacting with enzymes and receptors in biological systems. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Thermodynamic Comparisons
The table below compares 2-Benzylazetidine with other N-heterocycles:
Key Observations :
- Ring Strain : this compound shares high strain (~26–28 kcal/mol) with aziridines, but its four-membered ring offers intermediate reactivity between aziridines (more reactive) and piperidines (less reactive) .
- Synthetic Complexity : Synthesis of this compound requires specialized methods (e.g., radical reactions), whereas piperidine and pyrrolidine are accessible via straightforward hydrogenation .
Reactivity and Stability
- Ring-Opening Reactions : The strain in this compound facilitates nucleophilic attack at the azetidine nitrogen, enabling ring-opening to form amines or amides. This contrasts with piperidine, which resists ring-opening under mild conditions .
- Thermal Stability : this compound is less stable than pyrrolidine or piperidine due to strain, often requiring low-temperature storage to prevent decomposition .
Comparison with Other Benzyl-Substituted Heterocycles
- N-Benzyl-oxazolidinones (e.g., ): These five-membered heterocycles exhibit lower strain and greater metabolic stability. They are preferred for antimicrobial agents but lack the conformational rigidity of azetidines for selective target binding .
- 2-Aminobenzamides (): These non-cyclic amides lack ring strain, resulting in lower reactivity. They are used as enzyme inhibitors but require additional functionalization for bioavailability .
Biological Activity
2-Benzylazetidine, a member of the azetidine family, has garnered attention due to its diverse biological activities. This compound is characterized by a four-membered ring structure containing a nitrogen atom and a benzyl group attached to the second carbon of the azetidine ring. The unique structural features of this compound contribute to its significant reactivity and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
| Compound | Structural Features | Unique Properties |
|---|---|---|
| This compound | Benzyl group at C2 | High reactivity due to ring strain |
The inherent strain of the azetidine ring enhances its reactivity, making it a valuable compound in synthetic organic chemistry and medicinal applications.
Biological Activities
Research has demonstrated that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Azetidine derivatives, including this compound, have shown promising antimicrobial properties against a range of pathogens. Studies indicate that modifications in substitution patterns can significantly affect their antimicrobial efficacy .
- Antitubercular Activity : Some derivatives have been evaluated for their effectiveness against tuberculosis, showcasing potential as antitubercular agents .
- Anti-inflammatory Effects : The compound has been reported to possess anti-inflammatory properties, contributing to its therapeutic potential in inflammatory diseases .
- Anticancer Properties : Certain azetidine derivatives have been identified as having antitumor activity, possibly through mechanisms involving inhibition of tumor necrosis factor-alpha (TNF-alpha) converting enzyme (TACE) .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound derivatives. Notable findings include:
- Synthesis and Evaluation : A study synthesized various substituted azetidines and evaluated their biological activities. The results indicated that minor changes in substitution could lead to significant variations in activity profiles .
- Antimicrobial Screening : In vitro studies demonstrated that specific derivatives showed high activity against bacterial strains compared to standard antibiotics. For instance, compounds derived from the azetidinone framework were particularly effective against Gram-positive bacteria .
- Mechanistic Insights : Investigations into the mechanism of action revealed that some azetidine derivatives might act by disrupting microbial cell wall synthesis or interfering with metabolic pathways essential for pathogen survival .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
